rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans
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Overview
Description
Rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans (Rac-AECPC-HCl) is an amino acid derivative that has been studied for its potential applications in various areas of scientific research. Rac-AECPC-HCl has been used as an inhibitor of certain enzymes and as a tool for studying certain biochemical pathways. It has also been studied as a potential therapeutic agent for various diseases.
Scientific Research Applications
Rac-AECPC-HCl has been used as an inhibitor of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It has also been studied as a tool for studying certain biochemical pathways, such as the Wnt/β-catenin pathway. In addition, Rac-AECPC-HCl has been studied as a potential therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Rac-AECPC-HCl is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It is also thought to act as an agonist of certain G-protein coupled receptors, such as the GPR55 receptor.
Biochemical and Physiological Effects
Rac-AECPC-HCl has been shown to modulate the activity of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It has also been shown to modulate the activity of certain G-protein coupled receptors, such as the GPR55 receptor. In addition, Rac-AECPC-HCl has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using Rac-AECPC-HCl in lab experiments is that it is a relatively stable compound and is relatively easy to synthesize. However, the main limitation of using Rac-AECPC-HCl in lab experiments is that its mechanism of action is not well understood.
Future Directions
There are a number of potential future directions for the study of Rac-AECPC-HCl. These include further research into its mechanism of action, its potential therapeutic uses, its potential as an inhibitor of certain enzymes, and its potential as a tool for studying certain biochemical pathways. In addition, further research into the biochemical and physiological effects of Rac-AECPC-HCl is warranted.
Synthesis Methods
Rac-AECPC-HCl can be synthesized in a two-step process. The first step involves the reaction of 1-aminoethylcyclopropane-1-carboxylic acid (AECPC) with hydrochloric acid to form the corresponding hydrochloride salt. The second step involves the resolution of the racemic mixture of the hydrochloride salt into two enantiomers, (1R,2R)-AECPC-HCl and (1S,2S)-AECPC-HCl, using a chiral resolution technique.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl diazoacetate", "Cyclopropane", "Ethylene diamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(cyclopropylcarbonyl)acetate by reacting ethyl diazoacetate with cyclopropane in the presence of a rhodium catalyst.", "Step 2: Reduction of ethyl 2-(cyclopropylcarbonyl)acetate with sodium borohydride to obtain ethyl (1R,2R)-2-(cyclopropylcarbonyl)cyclopropane-1-carboxylate.", "Step 3: Conversion of ethyl (1R,2R)-2-(cyclopropylcarbonyl)cyclopropane-1-carboxylate to (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid by reacting with ethylene diamine in methanol.", "Step 4: Quaternization of (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid with hydrochloric acid to obtain rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans.", "Step 5: Purification of the product by recrystallization from diethyl ether and drying under vacuum.", "Step 6: Neutralization of the hydrochloric acid byproduct with sodium bicarbonate and separation of the aqueous layer from the organic layer.", "Step 7: Extraction of the organic layer with diethyl ether and drying over sodium sulfate.", "Step 8: Concentration of the organic layer under reduced pressure to obtain the final product." ] } | |
CAS RN |
2750634-77-4 |
Product Name |
rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans |
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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